Sematilide
Overview
Description
Synthesis Analysis
The synthesis of sematilide involves sophisticated chemical reactions aimed at incorporating both class I and class III electrophysiological properties into a single molecule. A notable study demonstrated the preparation of derivatives of sematilide to explore this dual activity. These compounds were designed to prolong action potential duration in cardiac Purkinje fibers, indicative of class III activity, with some also showing efficacy against induced arrhythmias, suggesting class I activity (Phillips et al., 1990).
Molecular Structure Analysis
The molecular structure of sematilide plays a crucial role in its pharmacological action. Although specific studies detailing the molecular structure analysis of sematilide itself are limited, the structure-activity relationship (SAR) studies of sematilide derivatives have provided insight into the molecular features necessary for its antiarrhythmic activity. These studies help in understanding how modifications to the molecular structure can enhance or diminish its electrophysiological properties.
Chemical Reactions and Properties
Sematilide's chemical properties are influenced by its structure, which includes the presence of a sulfonylamino group. This functional group is essential for its activity as a class III antiarrhythmic agent. The chemical reactions involving sematilide, such as its interaction with biological targets, are pivotal in its mechanism of action, particularly in blocking potassium channels to prolong repolarization in cardiac cells (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of sematilide, including its solubility, melting point, and stability, are fundamental for its formulation and therapeutic application. While specific details on these properties are sparse, they are crucial for drug development, affecting its bioavailability, pharmacokinetics, and overall efficacy in clinical settings.
Chemical Properties Analysis
Sematilide's chemical properties, such as its reactivity with biological molecules, stability under physiological conditions, and interactions with cellular components, define its pharmacological profile. Its ability to selectively block the rapidly activating delayed rectifier potassium current (I_Kr) without significantly affecting sodium or calcium currents underscores its specificity and therapeutic potential in treating arrhythmias (Ishii et al., 1997).
Scientific Research Applications
Class III Antiarrhythmic Agent
Sematilide is known for its ability to prolong the rate-corrected QT (QTc) in a dose- and concentration-related fashion, thus affecting heart rate at high concentrations (Wong et al., 1992). It also selectively blocks the rapidly activating delayed rectifier K+ current in atrial myocytes, supporting its use as a class III antiarrhythmic agent (Ishii et al., 1997).
Effects on Ventricular Repolarization
Sematilide can prolong the terminal repolarization process, which may enhance the chance of conduction slowing at less complete repolarization levels, potentially increasing the incidence of torsades de pointes induction (Sugiyama & Hashimoto, 2002).
Prolonging Action Potentials
It prolongs the duration of action potentials in guinea pig left atrium, suggesting its potential to block atrial arrhythmia (Ishii et al., 1995). Sematilide also prolongs ventricular action potential duration at 90% repolarization, but its effects can be reversed by isoproterenol (Sager et al., 1994).
Effects in Cardiac Myocytes
In guinea pig ventricular myocytes, Sematilide blocks the inward rectifier potassium channel, prolonging the interburst interval and reducing opening probabilities of the IK1 channel (Takai et al., 1997).
Effectiveness Against Ventricular Tachyarrhythmia
It has shown significant suppression of ventricular tachyarrhythmia in postinfarcted dogs and provided protection against sudden death due to ventricular fibrillation in an experimental model of sudden death (Chi et al., 1990).
Pharmacokinetics and Tolerability
Sematilide HCl is a novel class III antiarrhythmic drug with pharmacokinetics and effect on QTc interval, and its tolerability has been well established after intravenous and oral administration (Shi et al., 1995).
Safety And Hazards
The safety data sheet for Sematilide monohydrochloride monohydrate indicates that it is not a hazardous substance or mixture3. However, it advises avoiding dust formation and breathing vapors, mist, or gas. In case of skin contact, it recommends washing off with soap and plenty of water3.
Future Directions
The future directions for Sematilide are not clearly stated in the retrieved documents.
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYPYQZQJSBPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058720 | |
Record name | Sematilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sematilide | |
CAS RN |
101526-83-4 | |
Record name | Sematilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101526-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sematilide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sematilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEMATILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NHB13IN3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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